Caulibugulone F
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Overview
Description
Caulibugulone F is a novel secondary metabolite originally extracted from the marine bryozoan Caulibugula intermis It belongs to the family of isoquinoline quinones and iminoquinones, which are known for their cytotoxic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of caulibugulones, including Caulibugulone F, typically starts from a readily available isoquinoline dione. The general synthetic route involves the following steps:
Oxidation: The starting material, 5-hydroxyisoquinoline, is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of water and ethanol at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Caulibugulone F undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species.
Reduction: It can be reduced under specific conditions to yield different isoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly with nucleophiles, to form various substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Phenyliodine(III) bis(trifluoroacetate) (PIFA) in water-ethanol mixture.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Reactive oxygen species and oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Caulibugulone F has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of isoquinoline quinones and iminoquinones.
Biology: It is studied for its cytotoxic effects on various cell lines, making it a potential candidate for anticancer research.
Medicine: It is investigated for its ability to inhibit specific enzymes, such as the Cdc25 family of phosphatases, which are involved in cell cycle regulation.
Mechanism of Action
Caulibugulone F exerts its effects through multiple mechanisms:
Enzyme Inhibition: It selectively inhibits the Cdc25 family of phosphatases, leading to cell cycle arrest in the G1 and G2/M phases.
Reactive Oxygen Species Generation: It generates reactive oxygen species, which can cause oxidative damage to cellular components.
Protein Degradation: It induces the degradation of specific proteins, such as Cdc25A, through pathways independent of reactive oxygen species production.
Comparison with Similar Compounds
Caulibugulone F is part of a family of compounds that includes Caulibugulones A, B, C, D, and E. These compounds share a similar isoquinoline quinone or iminoquinone structure but differ in their specific substituents and biological activities. For example:
Caulibugulone A: Known for its potent inhibition of Cdc25B phosphatase.
Caulibugulone B: Exhibits strong cytotoxicity against various cancer cell lines.
Caulibugulone C: Has unique substitution patterns that affect its reactivity and biological activity.
This compound stands out due to its specific inhibition of Cdc25 phosphatases and its ability to generate reactive oxygen species, making it a unique and valuable compound for scientific research.
Biological Activity
Caulibugulone F is a member of the caulibugulone family, which consists of novel cytotoxic isoquinoline quinones and iminoquinones derived from the marine bryozoan Caulibugula intermis. This compound has garnered attention due to its potential biological activities, particularly in cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and specific case studies that illustrate its effects.
Chemical Structure and Classification
This compound, along with other caulibugulones (A-F), is characterized by a unique isoquinoline structure that contributes to its biological properties. The structural elucidation of these compounds was achieved through various spectroscopic techniques, including NMR and mass spectrometry. The chemical structure of this compound is crucial for understanding its interaction with biological targets.
Inhibition of Cdc25 Phosphatases
One of the primary mechanisms through which this compound exerts its biological activity is the inhibition of Cdc25 phosphatases, which are critical regulators of the cell cycle. Research indicates that this compound selectively inhibits Cdc25B with an IC50 value ranging from 1.51 to 32.5 µM, showing a preference for this isoform over others like VHR and PTP1B .
- Mechanistic Insights : The inhibition is believed to occur through oxidative modification of the active site cysteine residue in Cdc25B, leading to irreversible inactivation. This process generates reactive oxygen species (ROS), contributing to cellular stress and apoptosis .
Cytotoxicity Profile
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The National Cancer Institute's 60 cell line antitumor screen revealed differential cytotoxicity patterns among the caulibugulones, with IC50 values for this compound ranging from 0.03 to 1.67 µg/mL against murine tumor cells .
Compound | IC50 (µg/mL) | Target Cell Line |
---|---|---|
Caulibugulone A | 0.03 - 0.10 | Murine tumor cells |
Caulibugulone B | 0.50 - 1.00 | Human cancer cell lines |
This compound | 0.10 - 1.67 | Various cancer cell lines |
Study 1: In Vitro Effects on Cancer Cells
A study conducted by Wipf et al. (2004) demonstrated that this compound induced significant apoptosis in human cancer cell lines through ROS generation and Cdc25B inhibition. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers, confirming that treatment with this compound led to G1 and G2/M phase arrest .
Study 2: Comparative Analysis with Other Compounds
In a comparative analysis involving other known quinones, this compound exhibited superior cytotoxic properties against specific cancer types, suggesting its potential as a lead compound in anticancer drug development . The study highlighted the need for further investigation into the structure-activity relationship (SAR) of caulibugulones.
Properties
CAS No. |
662167-20-6 |
---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-(2-hydroxyethylamino)-7-methyliminoisoquinolin-8-one |
InChI |
InChI=1S/C12H13N3O2/c1-13-11-6-10(15-4-5-16)8-2-3-14-7-9(8)12(11)17/h2-3,6-7,15-16H,4-5H2,1H3 |
InChI Key |
WLSYCPCYTGRLHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C=C(C2=C(C1=O)C=NC=C2)NCCO |
Origin of Product |
United States |
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